Methyl 5-chloro-5-oxopentanoate (CAS 1501-26-4), also known as adipic acid monomethyl ester chloride, is a linear C5 aliphatic chain functionalized with two distinct reactive groups: a highly reactive acyl chloride at one terminus and a more stable methyl ester at the other. [4, 18] This structural arrangement provides orthogonal reactivity, enabling selective, stepwise chemical transformations. It is primarily utilized as a versatile intermediate and monomer in the synthesis of polymers, pharmaceuticals, and other complex organic molecules where precise control over functionalization is required. [2, 6]
Substituting Methyl 5-chloro-5-oxopentanoate with symmetric C6 analogs like adipoyl chloride or dimethyl adipate fundamentally alters process outcomes. Adipoyl chloride, a di-acyl chloride, will react non-selectively with difunctional nucleophiles (e.g., diamines) to form a polymer directly, precluding any stepwise or asymmetrical modification. [31, 32] Using dimethyl adipate introduces a less reactive functional group, requiring significantly higher temperatures (>160 °C) and catalysts for amidation or transesterification, which increases energy costs and can damage thermally sensitive components. [3] Therefore, for applications requiring controlled, sequential reactions or mild processing conditions, these seemingly similar compounds are not viable procurement alternatives.
The primary value of Methyl 5-chloro-5-oxopentanoate lies in the differential reactivity of its two functional groups. The acyl chloride reacts rapidly with nucleophiles like amines under mild conditions, often at 0-5 °C, while the methyl ester remains intact. [12] This allows the ester to be carried through initial reaction steps for subsequent modification (e.g., hydrolysis or amidation). In contrast, a symmetric comparator like adipoyl chloride reacts at both ends simultaneously, leading directly to polymerization or double-addition products, which prevents the synthesis of asymmetric architectures. [31]
| Evidence Dimension | Reactivity & Selectivity |
| Target Compound Data | Acyl chloride reacts selectively under mild conditions (e.g., 0-5 °C), leaving the methyl ester group unreacted for subsequent steps. |
| Comparator Or Baseline | Adipoyl chloride: Both acyl chloride groups react simultaneously under the same conditions, preventing selective monofunctionalization. |
| Quantified Difference | Qualitative but absolute: Provides 100% selectivity for monofunctionalization vs. 0% for the di-acyl chloride. |
| Conditions | Low-temperature nucleophilic acyl substitution (e.g., polycondensation with a diamine). |
This selectivity is critical for synthesizing well-defined, asymmetric molecules and polymers, avoiding the need for complex protection/deprotection steps which add cost and reduce overall yield.
Synthesizing polyamides from ester or carboxylic acid precursors typically requires high thermal input to drive the reaction. For example, amidation of esters often requires temperatures exceeding 160 °C. [3] In contrast, the high reactivity of the acyl chloride group in Methyl 5-chloro-5-oxopentanoate enables amide bond formation at significantly lower temperatures, often near room temperature or below. [12] This reduces energy consumption and allows for the incorporation of thermally sensitive substrates that would otherwise degrade.
| Evidence Dimension | Required Reaction Temperature |
| Target Compound Data | Amide formation typically occurs at low temperatures (e.g., 0-5 °C for polycondensation). [12] |
| Comparator Or Baseline | Dimethyl glutarate (di-ester): Amidation requires high thermal input, often >160 °C. [3] |
| Quantified Difference | Reduction of over 150 °C in required process temperature. |
| Conditions | Polyamide synthesis via polycondensation. |
Lowering reaction temperatures reduces energy costs, shortens cycle times, and expands the range of compatible co-monomers or additives, improving process flexibility and economic viability.
In polymer science, the length of the aliphatic spacer between functional groups is a critical design parameter that directly influences the material's final properties. For instance, studies on bio-based polyamides demonstrate that changing the side chain length can alter the glass transition temperature (Tg) by over 50 °C, from 207 °C to 262 °C. [16] Therefore, selecting the C5 glutarate backbone of this compound over a C4 succinate (from Methyl succinyl chloride) or a C6 adipate (from Methyl adipoyl chloride) is a deliberate choice to achieve a specific balance of thermal properties, flexibility, and crystallinity in the final polymer. [22, 28]
| Evidence Dimension | Glass Transition Temperature (Tg) |
| Target Compound Data | The C5 spacer provides a specific level of chain mobility that defines the polymer's thermal and mechanical properties. |
| Comparator Or Baseline | Shorter (C4) or longer (C6) spacers. In analogous polyamide systems, Tg can vary from 207 °C to 262 °C based on monomer structure. [16] |
| Quantified Difference | Potentially >50 °C change in Tg by substituting with a different length spacer, based on comparable polymer systems. |
| Conditions | Melt polycondensation of bifunctional monomers to form polyamides. |
This compound is not interchangeable with its C4 or C6 analogs; it should be procured specifically to achieve target performance characteristics like a precise glass transition temperature or degree of mechanical flexibility.
The orthogonal reactivity of this compound makes it an ideal choice for the stepwise synthesis of precisely structured polymers like poly(ester-amide)s. The acyl chloride can first be reacted with a diamine, followed by reaction at the ester terminus, allowing for controlled sequence and functionality that is impossible with symmetric di-acyl or di-ester monomers. [12, 15]
This reagent is the right choice when incorporating delicate functional groups, biomolecules, or dyes into a polymer backbone. Its ability to form amide bonds under mild, low-temperature conditions prevents the degradation of sensitive components that would occur during high-temperature melt polycondensation with di-acid or di-ester monomers. [3, 12]
This compound should be selected when the goal is to achieve a specific glass transition temperature, melting point, or flexibility profile in a new polyester or polyamide. As a C5 building block, it provides a distinct set of structure-property relationships compared to C4 or C6 analogs, making it a critical tool for targeted material design. [16]
Corrosive